molecular formula C8H7N3O B13258650 1-(Pyridin-3-yl)-1H-pyrazol-3-ol CAS No. 1913266-31-5

1-(Pyridin-3-yl)-1H-pyrazol-3-ol

Cat. No.: B13258650
CAS No.: 1913266-31-5
M. Wt: 161.16 g/mol
InChI Key: UZXLUDUFKVMMDC-UHFFFAOYSA-N
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Description

1-(Pyridin-3-yl)-1H-pyrazol-3-ol is a heterocyclic compound that features both a pyridine ring and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-3-yl)-1H-pyrazol-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-pyridinecarboxaldehyde with hydrazine hydrate, followed by cyclization to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-yl)-1H-pyrazol-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Pyridin-3-yl)-1H-pyrazol-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)-1H-pyrazol-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

  • 1-(Pyridin-2-yl)-1H-pyrazol-3-ol
  • 1-(Pyridin-4-yl)-1H-pyrazol-3-ol
  • 1-(Pyridin-3-yl)-1H-imidazol-3-ol

Uniqueness: 1-(Pyridin-3-yl)-1H-pyrazol-3-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the pyridine ring relative to the pyrazole ring can affect the compound’s ability to interact with molecular targets, making it distinct from its isomers and analogs .

Properties

CAS No.

1913266-31-5

Molecular Formula

C8H7N3O

Molecular Weight

161.16 g/mol

IUPAC Name

2-pyridin-3-yl-1H-pyrazol-5-one

InChI

InChI=1S/C8H7N3O/c12-8-3-5-11(10-8)7-2-1-4-9-6-7/h1-6H,(H,10,12)

InChI Key

UZXLUDUFKVMMDC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)N2C=CC(=O)N2

Origin of Product

United States

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